1-Naphthalenesulfonic acid, 4-(1-pyrrolidinyl)-
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Overview
Description
1-Naphthalenesulfonic acid, 4-(1-pyrrolidinyl)- is a chemical compound with the molecular formula C14H15NO3S. It consists of a naphthalene ring substituted with a sulfonic acid group and a pyrrolidinyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Naphthalenesulfonic acid, 4-(1-pyrrolidinyl)- typically involves the reaction of naphthalenesulfonic acid derivatives with pyrrolidine. One common method is the nucleophilic substitution reaction where the sulfonic acid group is activated, allowing the pyrrolidinyl group to attach to the naphthalene ring. The reaction conditions often include the use of solvents like dichloromethane or acetonitrile and catalysts such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps like purification through recrystallization or chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
1-Naphthalenesulfonic acid, 4-(1-pyrrolidinyl)- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfonic acid derivatives with additional oxygen-containing groups, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
1-Naphthalenesulfonic acid, 4-(1-pyrrolidinyl)- has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe in biochemical assays.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1-Naphthalenesulfonic acid, 4-(1-pyrrolidinyl)- exerts its effects involves interactions with molecular targets such as enzymes or receptors. The pyrrolidinyl group can enhance binding affinity to specific proteins, while the sulfonic acid group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1-Naphthalenesulfonic acid, 4-(1-pyrrolidinyl)-: Unique due to the combination of naphthalene, sulfonic acid, and pyrrolidinyl groups.
4-(Pyrrolidin-1-yl)benzonitrile: Similar structure but with a benzonitrile group instead of naphthalene.
1-(4-Cyano-1-naphthyl)-2,3-disubstituted pyrrolidine: Contains a cyano group and additional substituents on the pyrrolidine ring.
Uniqueness
1-Naphthalenesulfonic acid, 4-(1-pyrrolidinyl)- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various applications, particularly in the design of new molecules with tailored activities .
Properties
CAS No. |
870888-97-4 |
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Molecular Formula |
C14H15NO3S |
Molecular Weight |
277.34 g/mol |
IUPAC Name |
4-pyrrolidin-1-ylnaphthalene-1-sulfonic acid |
InChI |
InChI=1S/C14H15NO3S/c16-19(17,18)14-8-7-13(15-9-3-4-10-15)11-5-1-2-6-12(11)14/h1-2,5-8H,3-4,9-10H2,(H,16,17,18) |
InChI Key |
FEFLSCYBKBFGSA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=CC=C(C3=CC=CC=C32)S(=O)(=O)O |
Origin of Product |
United States |
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